molecular formula C8H13N3O4S B151819 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- CAS No. 25459-12-5

1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-

Cat. No.: B151819
CAS No.: 25459-12-5
M. Wt: 247.27 g/mol
InChI Key: HJLSLZFTEKNLFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tinidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Industrial Production Methods: Industrial production of tinidazole involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Tinidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSLZFTEKNLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023676
Record name Tinidazole
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Molecular Weight

247.27 g/mol
Source PubChem
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Physical Description

Solid
Record name Tinidazole
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Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L
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Mechanism of Action

Tinidazole is a prodrug and antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity. It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known, though it is probably similar., The nitro group of tinidazole is reduced by cell extracts of Trichomonas. As a result of this reduction a free nitro radical is generated which may be responsible for the antiprotozoal activity. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known.
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Color/Form

Colorless crystals from benzene

CAS No.

148159-84-6, 19387-91-8
Record name 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-)
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Melting Point

127-128 °C, 127 - 128 °C
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Record name Tinidazole
Source Human Metabolome Database (HMDB)
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